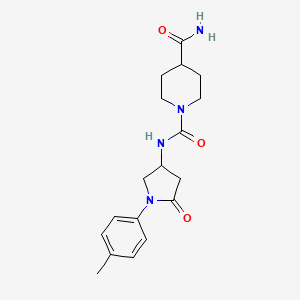

N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-12-2-4-15(5-3-12)22-11-14(10-16(22)23)20-18(25)21-8-6-13(7-9-21)17(19)24/h2-5,13-14H,6-11H2,1H3,(H2,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVAMTPHDCVYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the piperidine ring can be formed via similar methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound shares structural similarities with other piperidine-dicarboxamide derivatives. A notable analogue is N1-(3-methylphenyl)piperidine-1,4-dicarboxamide (studied in ), which differs in two key aspects:

Substituent Position : The para-tolyl group in the target compound vs. a meta-methylphenyl group in the analogue.

Pyrrolidinone Presence: The target compound includes a 5-oxo-pyrrolidinyl group, absent in the analogue.

Table 1: Structural and Functional Comparison

Key Implications of Structural Differences

Corrosion Inhibition : The analogue’s meta-methylphenyl group may optimize adsorption on metal surfaces due to balanced steric and electronic effects . The para-tolyl group in the target compound could alter adsorption geometry or electronic interactions, though this remains untested.

Thermal Stability: The pyrrolidinone’s rigid structure might enhance thermal stability, a property critical for high-temperature applications.

Limitations in Available Data

No direct experimental data (e.g., inhibition efficiency, binding affinity, or crystallographic studies) were identified for the target compound in the provided evidence.

Biological Activity

N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a piperidine ring , and a p-tolyl group , which contribute to its unique chemical properties. The synthesis typically involves constructing the pyrrolidine and piperidine rings followed by functionalization. Common methods include cyclization reactions from acyclic precursors under controlled conditions.

This compound has been studied for its interaction with the CB1 cannabinoid receptor , indicating potential effects on the endocannabinoid system. This interaction suggests that the compound may influence various physiological processes, including pain modulation and appetite regulation. Additionally, its mechanism may involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that modifications in the chemical structure can enhance anticancer efficacy while reducing toxicity to non-cancerous cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against multidrug-resistant strains of bacteria. In vitro studies have revealed moderate to good antibacterial effects against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Pseudomonas aeruginosa). The presence of specific functional groups appears crucial for enhancing this activity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Q & A

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

- Methodological Answer :

- HTS Workflow : Use 384-well plates for primary screening (10 µM compound concentration).

- Hit Validation : Confirm dose-response and off-target effects (e.g., counterscreen against related enzymes).

- Mechanistic Follow-Up : SPR or ITC to measure binding kinetics and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.